7-beta-D-Ribofuranosyl-7H-purine
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Overview
Description
7-beta-D-Ribofuranosyl-7H-purine is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound consists of a purine base linked to a ribose sugar, forming a structure that is integral to various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-beta-D-Ribofuranosyl-7H-purine typically involves the oxidative cyclization of hydrazones. One common method employs N-bromosuccinimide (NBS) as a reagent to promote this cyclization . Another approach involves the use of diethyl azodicarboxylate (DEAD) or lead tetraacetate for the oxidative cyclization of aldehyde hydrazones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of this compound for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
7-beta-D-Ribofuranosyl-7H-purine undergoes various chemical reactions, including:
Oxidation: Promoted by reagents like NBS or DEAD.
Substitution: Involving nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidative Cyclization: NBS, DEAD, lead tetraacetate.
Substitution Reactions: Various nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can be further utilized in biochemical and medicinal research.
Scientific Research Applications
7-beta-D-Ribofuranosyl-7H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and enzyme interactions.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and biochemical assays
Mechanism of Action
The mechanism of action of 7-beta-D-Ribofuranosyl-7H-purine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. This compound can act as a competitive inhibitor or alternative substrate for various enzymes, thereby affecting nucleic acid synthesis and function .
Comparison with Similar Compounds
Similar Compounds
7-beta-D-Ribofuranosyl-7H-1,2,4-triazolo[3,4-i]purine: Another nucleoside analog with similar properties.
Fluorinated Purines: Compounds with fluorine substitutions that exhibit unique biological activities.
Uniqueness
7-beta-D-Ribofuranosyl-7H-purine is unique due to its specific structure and the ability to undergo various chemical reactions, making it a versatile compound for research and development.
Properties
CAS No. |
2149-71-5 |
---|---|
Molecular Formula |
C10H12N4O4 |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-purin-7-yloxolane-3,4-diol |
InChI |
InChI=1S/C10H12N4O4/c15-2-6-7(16)8(17)10(18-6)14-4-13-9-5(14)1-11-3-12-9/h1,3-4,6-8,10,15-17H,2H2/t6-,7-,8-,10-/m1/s1 |
InChI Key |
TXDJXYCWUSYGSN-FDDDBJFASA-N |
Isomeric SMILES |
C1=C2C(=NC=N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=C2C(=NC=N1)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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